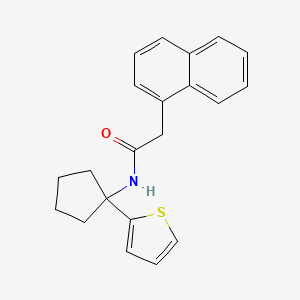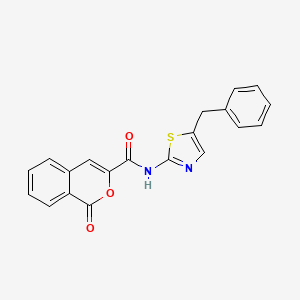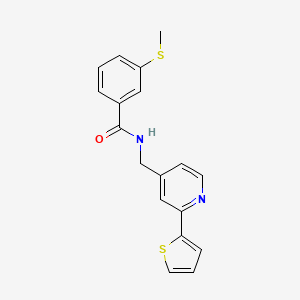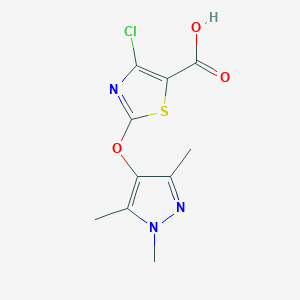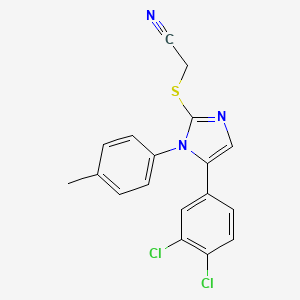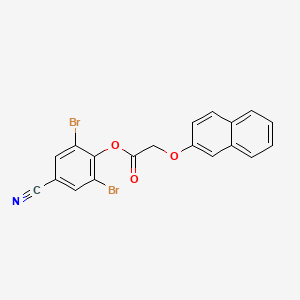
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate” involves the reaction between 2,6-dibromo-4-cyanophenol and 4-bromophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then characterized by various spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy.Molecular Structure Analysis
The molecular formula of “this compound” is C14H2D13Br2NO2 . The average mass is 402.163 Da and the monoisotopic mass is 400.028534 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.205 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is not fully understood, but it is believed to act as a nucleophile that reacts with ROS to form a fluorescent product. The exact structure of this product is still under investigation, but it is thought to involve a ring-opening reaction that leads to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in many cellular signaling pathways. This inhibition leads to an increase in the phosphorylation of proteins, which can have a range of downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is its selectivity for ROS detection. This makes it a valuable tool for studying the role of ROS in various biological processes. However, there are also some limitations to its use. For example, it is not suitable for use in live animal studies due to its potential toxicity. Additionally, it may not be effective in detecting ROS in certain types of cells or under certain conditions.
Direcciones Futuras
There are many potential future directions for research involving 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate. One promising area of research involves its use as a tool for studying the role of ROS in cancer development and progression. Another potential application involves its use as a fluorescent probe for other reactive species, such as nitrogen species. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use as a tool for scientific research.
Métodos De Síntesis
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate can be synthesized using a variety of methods. One popular method involves the reaction of 2,6-dibromo-4-cyanophenol with 2-naphthol in the presence of acetic anhydride and a catalyst such as pyridine. This reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a critical role in many cellular processes, but can also be damaging to cells in high concentrations. This compound has been shown to selectively detect ROS in cells, making it a valuable tool for studying the role of ROS in various biological processes.
Propiedades
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2NO3/c20-16-7-12(10-22)8-17(21)19(16)25-18(23)11-24-15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOPSKIBDVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=C(C=C(C=C3Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

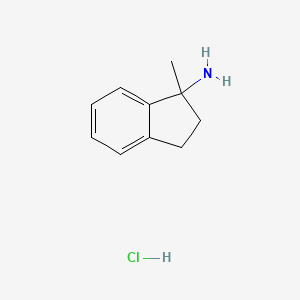
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)


![N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2883768.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
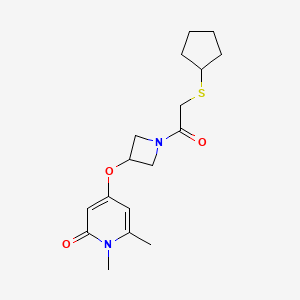
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
